molecular formula C26H24ClN3O3S B2581410 4-((2-((4-chlorobenzyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-(2-methoxyethyl)benzamide CAS No. 1115434-19-9

4-((2-((4-chlorobenzyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-(2-methoxyethyl)benzamide

Cat. No.: B2581410
CAS No.: 1115434-19-9
M. Wt: 494.01
InChI Key: HNJPIFDDINYCDV-UHFFFAOYSA-N
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Description

This compound is a quinazolinone derivative featuring a 4-chlorobenzylthio substitution at position 2 of the quinazolinone core and an N-(2-methoxyethyl)benzamide group at position 2. Its molecular formula is C₂₅H₂₂ClN₃O₃S, with a molecular weight of 479.98 g/mol . The compound’s structure combines a sulfonamide-linked quinazolinone scaffold with a benzamide side chain, a design optimized for targeting biological pathways such as carbonic anhydrase inhibition or viral replication .

Properties

IUPAC Name

4-[[2-[(4-chlorophenyl)methylsulfanyl]-4-oxoquinazolin-3-yl]methyl]-N-(2-methoxyethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24ClN3O3S/c1-33-15-14-28-24(31)20-10-6-18(7-11-20)16-30-25(32)22-4-2-3-5-23(22)29-26(30)34-17-19-8-12-21(27)13-9-19/h2-13H,14-17H2,1H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNJPIFDDINYCDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)C1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N=C2SCC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Quinazolinone derivatives are widely explored for their pharmacological properties. Below is a comparative analysis of structurally and functionally related compounds:

Structural Analogues

Compound Name Molecular Weight (g/mol) Key Substituents Biological Activity (KI, nM) Reference
4-((2-((4-Chlorobenzyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-(2-methoxyethyl)benzamide 479.98 4-Chlorobenzylthio, N-(2-methoxyethyl)benzamide Not reported
4-(2-(2-((4-Chlorobenzyl)thio)-4-oxoquinazolin-3(4H)-yl)ethyl)benzenesulfonamide (Compound 7) ~530 4-Chlorobenzylthio, benzenesulfonamide hCA XII inhibition: 65.6 nM
4-((2-(4-Isopropylbenzyl)-4-oxoquinazolin-3(4H)-yl)methyl)-N-(3-methoxypropyl)benzamide (Compound 52) ~515 4-Isopropylbenzyl, N-(3-methoxypropyl)benzamide RSV inhibition (IC₅₀: <1 µM)
4-(2-(2-(Benzylthio)-4-oxoquinazolin-3(4H)-yl)ethyl)benzenesulfonamide (Compound 5) ~530 Benzylthio, benzenesulfonamide hCA XII inhibition: 115.3 nM
4-Methyl-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]benzamide 390.41 Chromen-thiazole hybrid, 4-methylbenzamide Not reported

Key Observations

Substitution at the Quinazolinone Core: The 4-chlorobenzylthio group in the target compound and Compound 7 enhances carbonic anhydrase (CA) inhibition compared to unsubstituted or benzylthio analogues (e.g., Compound 5, KI = 115.3 nM vs. 65.6 nM for Compound 7) . Electron-withdrawing groups like Cl improve binding to CA active sites. Replacement of the benzamide side chain with a benzenesulfonamide (Compound 7) shifts selectivity toward CA isoforms, while benzamide derivatives (e.g., Compound 52) are optimized for antiviral activity (RSV IC₅₀ <1 µM) .

Side Chain Modifications :

  • The N-(2-methoxyethyl)benzamide group in the target compound likely enhances solubility compared to bulkier substituents (e.g., N-(3-methoxypropyl) in Compound 52). This aligns with trends in antiviral drug design, where polar side chains improve pharmacokinetics .

The absence of a sulfonamide group, however, may reduce potency compared to benzenesulfonamide derivatives . Compounds with 4-isopropylbenzyl groups (e.g., Compound 52) demonstrate potent RSV inhibition, highlighting the role of hydrophobic substituents in antiviral targeting .

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